2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate is a chemical compound with the molecular formula C21H23F5O3S and a molecular weight of 450.46 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a triisopropylbenzenesulfonate group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate typically involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amide derivative .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack . This property is exploited in various synthetic applications, where the compound serves as a key intermediate in the formation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenol: A related compound with similar reactivity but lacking the triisopropylbenzenesulfonate group.
Pentafluorobenzenethiol: Another similar compound that contains a thiol group instead of a sulfonate group.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate is unique due to the presence of both the pentafluorophenyl and triisopropylbenzenesulfonate groups. This combination imparts distinct chemical properties, such as increased electrophilicity and steric hindrance, which are not observed in simpler analogs .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F5O3S/c1-9(2)12-7-13(10(3)4)21(14(8-12)11(5)6)30(27,28)29-20-18(25)16(23)15(22)17(24)19(20)26/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIABLQTWRDMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157041 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-20-2 |
Source
|
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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